molecular formula C25H18N4O2 B10871497 1H-benzotriazol-1-ylmethyl 2-[(E)-2-phenylethenyl]quinoline-4-carboxylate

1H-benzotriazol-1-ylmethyl 2-[(E)-2-phenylethenyl]quinoline-4-carboxylate

Katalognummer: B10871497
Molekulargewicht: 406.4 g/mol
InChI-Schlüssel: SFKNAGWLMAIBRV-CCEZHUSRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-1,2,3-Benzotriazol-1-ylmethyl 2-styryl-4-quinolinecarboxylate is a complex organic compound that features a benzotriazole moiety linked to a quinolinecarboxylate structure

Vorbereitungsmethoden

The synthesis of 1H-1,2,3-Benzotriazol-1-ylmethyl 2-styryl-4-quinolinecarboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzotriazole derivative, followed by its coupling with a quinolinecarboxylate precursor. Common reaction conditions include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes. Industrial production methods may involve optimization of these reactions to increase yield and purity, often through the use of continuous flow reactors and automated synthesis systems .

Analyse Chemischer Reaktionen

1H-1,2,3-Benzotriazol-1-ylmethyl 2-styryl-4-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzotriazole moiety, often using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: Acidic or basic hydrolysis can break down the ester linkage, yielding the corresponding carboxylic acid and alcohol

Wissenschaftliche Forschungsanwendungen

1H-1,2,3-Benzotriazol-1-ylmethyl 2-styryl-4-quinolinecarboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1H-1,2,3-Benzotriazol-1-ylmethyl 2-styryl-4-quinolinecarboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to DNA or proteins, disrupting their normal function. The benzotriazole moiety can intercalate into DNA, while the quinolinecarboxylate part can inhibit enzymes involved in cell proliferation. These interactions lead to the compound’s antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1H-1,2,3-Benzotriazol-1-ylmethyl 2-styryl-4-quinolinecarboxylate include:

Eigenschaften

Molekularformel

C25H18N4O2

Molekulargewicht

406.4 g/mol

IUPAC-Name

benzotriazol-1-ylmethyl 2-[(E)-2-phenylethenyl]quinoline-4-carboxylate

InChI

InChI=1S/C25H18N4O2/c30-25(31-17-29-24-13-7-6-12-23(24)27-28-29)21-16-19(15-14-18-8-2-1-3-9-18)26-22-11-5-4-10-20(21)22/h1-16H,17H2/b15-14+

InChI-Schlüssel

SFKNAGWLMAIBRV-CCEZHUSRSA-N

Isomerische SMILES

C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=C2)C(=O)OCN4C5=CC=CC=C5N=N4

Kanonische SMILES

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=C2)C(=O)OCN4C5=CC=CC=C5N=N4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.